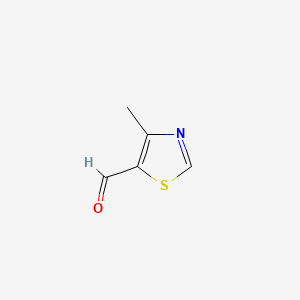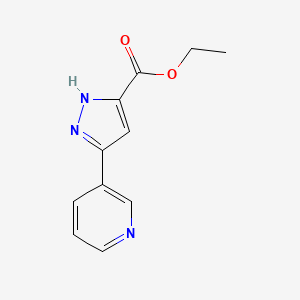
4-Methylthiazole-5-carboxaldehyde
説明
4-Methylthiazole-5-carboxaldehyde is a pharmaceutical intermediate . It has a molecular weight of 127.16 and a molecular formula of C5H5NOS .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom .Physical and Chemical Properties Analysis
This compound is a solid at 20°C. It has a melting point of 74-78°C and a boiling point of 118°C/21mmHg . It is slightly soluble in water .科学的研究の応用
Synthesis Methods and Intermediate Applications
Synthesis of Triazole Derivatives : The synthesis of 1-Methyl-4-phenyl-1H-1,2,3-triazole-5-carboxaldehyde involves the use of ethyl formate and butyllithium, highlighting 4-Methylthiazole-5-carboxaldehyde as an important intermediate in the synthesis of various drugs. This method emphasizes ease of material availability, high stereoselectivity, and good overall yield (Liu et al., 2015).
Preparation of Ferrocenyl–Thiazoleacylhydrazones : 4-Methylthiazole-5-carbohydrazide, derived from this compound, is used in the synthesis of ferrocenyl–thiazoleacyl hydrazones. These compounds have been tested for anti-Human Immunodeficiency Virus Type 1 Reverse Transcriptase and antibacterial bioactivities, showcasing the potential of this compound derivatives in bioactive compound development (Zhang, 2008).
Synthesis of 1,4-Dihydropyridine Derivatives : this compound is employed in synthesizing 4-[2-methyl (or aryl) thiazole-4-yl]-2,6-dimethyl-3,5-diacetyl 1,4-dihydropyridines, indicating its utility in creating complex molecular structures useful in various chemical applications (Bazargan et al., 2009).
Novel Imidazol-2-yl Derivatives Synthesis : A study reports the synthesis of novel derivatives of 5-(1-(substituted phenyl)-4,5-diphenyl-1H-imidazol-2-yl)-4-methylthiazole, showcasing the adaptability of this compound in forming diverse chemical structures (Nimbalkar et al., 2018).
Structural and Photophysical Studies
Photophysical Properties Study : Research on 5-N-Arylamino-4-methylthiazoles, synthesized from 4-Methylthiazole, explores their photophysical properties. This study is crucial in understanding the electron-accepting behavior and fluorescence characteristics of thiazole derivatives, which can have applications in material science and photonics (Murai et al., 2017).
Corrosion Inhibition Study : A derivative, 3,5-bis(4-methylthiophenyl)-4H-1,2,4-triazole, has been studied for its efficiency in inhibiting corrosion of mild steel in acidic media. This research highlights the potential application of thiazole derivatives in corrosion protection, which is vital in industrial maintenance and material longevity (Lagrenée et al., 2002).
Safety and Hazards
特性
IUPAC Name |
4-methyl-1,3-thiazole-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NOS/c1-4-5(2-7)8-3-6-4/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJVIEMFQPALZOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50342386 | |
| Record name | 4-Methyl-1,3-thiazole-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50342386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82294-70-0 | |
| Record name | 4-Methyl-5-thiazolecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=82294-70-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methyl-1,3-thiazole-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50342386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary applications of 4-Methylthiazole-5-carbaldehyde in chemical synthesis?
A1: 4-Methylthiazole-5-carbaldehyde serves as a versatile building block in synthesizing various heterocyclic compounds. Its aldehyde group readily undergoes condensation reactions, making it valuable for creating complex molecules. For instance, it is used in the synthesis of:
- Thiazolidinone derivatives: These compounds are known for their diverse biological activities, including antimicrobial [], anticonvulsant, and anti-inflammatory properties. []
- Imidazole derivatives: The research highlights the use of 4-Methylthiazole-5-carbaldehyde in a one-pot synthesis of novel 5-(1-(substituted phenyl)-4,5-diphenyl-1H-imidazol-2-yl)-4-methylthiazole derivatives. [] These compounds could hold potential for various applications.
- Fluorescent probes: Researchers have utilized 4-Methylthiazole-5-carbaldehyde to develop a fluorescein-based chemosensor for selectively detecting mercury(II) ions (Hg2+) in water. []
Q2: How is 4-Methylthiazole-5-carbaldehyde typically characterized in the laboratory?
A2: Researchers employ various spectroscopic techniques to confirm the structure and purity of 4-Methylthiazole-5-carbaldehyde:
- Nuclear Magnetic Resonance (NMR) Spectroscopy (1H NMR and 13C NMR): NMR provides detailed information about the hydrogen and carbon atoms in the molecule, confirming its structure. [, ]
- Infrared (IR) Spectroscopy: IR spectroscopy helps identify functional groups present in the molecule, such as the characteristic peaks for the aldehyde group. [, ]
- Mass Spectrometry (MS): MS determines the molecular weight of the compound, further validating its identity. [, ]
- X-ray crystallography: This technique can be used to determine the three-dimensional structure of the molecule in its solid state. []
Q3: What are the potential advantages of using ultrasound in the synthesis of compounds derived from 4-Methylthiazole-5-carbaldehyde?
A3: One study [] utilized an ultrasound-assisted method for synthesizing imidazole derivatives from 4-Methylthiazole-5-carbaldehyde. Ultrasound can offer several advantages in chemical synthesis, including:
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2,2-Dimethylbenzo[d][1,3]dioxol-5-amine](/img/structure/B1296852.png)


![[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B1296857.png)


![2,3,4,5-Tetrahydro-1H-benzo[B][1,4]diazepine](/img/structure/B1296865.png)
![1,2,4-Triazolo[4,3-b]pyridazine](/img/structure/B1296867.png)


